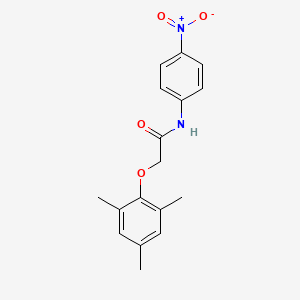![molecular formula C18H22O3 B5136824 1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5136824.png)
1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene, also known as Bisoprolol, is a beta-blocker drug that is commonly used in the treatment of hypertension, angina, and heart failure. Beta-blockers work by blocking the action of adrenaline and noradrenaline, which are hormones that increase heart rate and blood pressure. Bisoprolol is a highly selective beta-1 blocker, which means that it targets the beta-1 receptors in the heart, resulting in a decrease in heart rate and blood pressure.
Mechanism of Action
1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene works by selectively blocking the beta-1 receptors in the heart, which results in a decrease in heart rate and blood pressure. This action reduces the workload on the heart and improves its efficiency. 1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene also has antiarrhythmic effects, which can help to prevent abnormal heart rhythms.
Biochemical and Physiological Effects
1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene has been shown to have a number of biochemical and physiological effects. It can decrease heart rate, blood pressure, and cardiac output. It can also increase the ejection fraction, which is a measure of the heart's pumping efficiency. 1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of cardiovascular diseases. Additionally, 1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene has been shown to have antioxidant effects, which can help to protect the heart from damage.
Advantages and Limitations for Lab Experiments
1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene has a number of advantages and limitations for lab experiments. One advantage is that it is a highly selective beta-1 blocker, which means that it has fewer side effects than non-selective beta-blockers. Another advantage is that it has a long half-life, which allows for once-daily dosing. However, one limitation is that it is not suitable for use in animal studies due to its high selectivity for beta-1 receptors in humans.
Future Directions
There are several future directions for research on 1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene. One area of research is the potential use of 1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene in the treatment of other cardiovascular diseases such as arrhythmia and myocardial infarction. Another area of research is the investigation of 1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene's effects on exercise performance, cognitive function, and anxiety. Additionally, there is a need for further research into the anti-inflammatory and antioxidant effects of 1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene, and how these effects may be beneficial in the treatment of cardiovascular diseases.
Synthesis Methods
1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene can be synthesized through a multistep process that involves the reaction of 2,3-dimethylphenol with 3-chloropropyl chloride to produce 1-(3-chloropropoxy)-2,3-dimethylbenzene. This intermediate is then reacted with 2-methoxyphenol in the presence of a base to produce the final product, 1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene.
Scientific Research Applications
1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene has been extensively studied for its therapeutic effects in the treatment of hypertension, angina, and heart failure. It has also been investigated for its potential use in the treatment of other cardiovascular diseases such as arrhythmia and myocardial infarction. In addition, 1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene has been studied for its effects on exercise performance, cognitive function, and anxiety.
properties
IUPAC Name |
1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-14-8-6-11-16(15(14)2)20-12-7-13-21-18-10-5-4-9-17(18)19-3/h4-6,8-11H,7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POENUMJCCHTPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCOC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B5136744.png)
![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5136746.png)
![1-[(2,4-difluorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5136752.png)

![methyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4-methyl-5-{[(3-nitrophenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5136770.png)
![1-[(3-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5136781.png)
![5-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136796.png)
![11-(3-ethoxy-2-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5136799.png)

![3-[5-(dimethylamino)-2,4-pentadien-1-ylidene]-2,4-pentanedione](/img/structure/B5136821.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B5136823.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-bis(4-methylphenyl)cyclopropanecarboxamide](/img/structure/B5136837.png)
![N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5136841.png)